molecular formula C13H21NO3 B2503490 Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1540034-11-4

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2503490
CAS No.: 1540034-11-4
M. Wt: 239.315
InChI Key: HHRNOJABFMZQFA-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at the bridgehead and a ketone (oxo) group at the 4-position of the nonane ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability and solubility during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds in drug discovery programs targeting central nervous system disorders and protease inhibitors .

Properties

IUPAC Name

tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNOJABFMZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Alkylation for Spirocycle Construction

A foundational approach involves constructing the azaspiro[4.4]nonane core through intramolecular alkylation. In a procedure analogous to methods described for 2-azaspiro[3.3]heptane derivatives (Figure SM 2.1.1.1), a secondary amine precursor is alkylated to form the spirocyclic framework. For tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, this would entail:

  • Amine Protection : Treating a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected intermediate.
  • Cyclization : Subjecting the Boc-protected amine to a dihalide (e.g., 1,4-dibromobutane) under basic conditions to induce intramolecular alkylation, forming the spiro[4.4]nonane skeleton.
  • Oxidation : Introducing the 4-oxo group via oxidation of a secondary alcohol intermediate using Dess–Martin periodinane (DMP) or similar oxidants.

Key Data :

  • Yield for analogous spirocycle oxidations: 42–75%.
  • Optimal conditions: DMP in dichloromethane at 0°C to room temperature.

Oxidative Cyclization Catalyzed by Transition Metals

Copper-catalyzed oxidative cyclization offers a streamlined route to spirocyclic ketones. Adapted from 1-oxa-4-azaspiro[4.5]deca-6,9-diene syntheses, this method employs bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) to form the ketone and spiro ring simultaneously:

  • Amide Formation : React 4-aminophenol with α-hydroxy acids (e.g., glycolic acid) using DCC to form hydroxyamide intermediates.
  • Oxidative Cyclization : Treat the hydroxyamide with PhI(OAc)₂ and Cu[(CH₃CN)₄]ClO₄ to induce cyclization and ketone formation.

Key Data :

  • Yield: 72–75% under Cu catalysis.
  • Selectivity: Dependent on solvent (THF preferred).

Functional Group Interconversion Strategies

Oxidation of Secondary Alcohols

The 4-oxo group is often introduced via oxidation of a spirocyclic secondary alcohol. In a protocol mirroring tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate oxidation:

  • Alcohol Synthesis : Reduce a ketone precursor (e.g., this compound) with LiAlH₄ to form the secondary alcohol.
  • Selective Oxidation : Re-oxidize the alcohol using DMP or Swern conditions to regenerate the ketone without epimerization.

Key Data :

  • LiAlH₄ reduction yield: 56.4%.
  • DMP oxidation efficiency: >90% conversion.

Reductive Amination for Spirocycle Assembly

Reductive amination can assemble the spirocyclic amine precursor before Boc protection. For example:

  • Ketone-Amine Condensation : React a cyclic ketone (e.g., 4-oxo-piperidine) with an amine-containing fragment in the presence of NaBH₃CN.
  • Boc Protection : Protect the resulting secondary amine with Boc₂O.

Limitations : Risk of over-reduction necessitates careful stoichiometric control.

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield Catalyst Scale-Up Feasibility
Intramolecular Alkylation 42–56% Base (e.g., K₂CO₃) Moderate
Oxidative Cyclization 72–75% Cu[(CH₃CN)₄]ClO₄ High
Reductive Amination 50–60% NaBH₃CN Low

Insights :

  • Oxidative cyclization offers superior yields and scalability but requires specialized catalysts.
  • Intramolecular alkylation is more accessible but lower-yielding.

Functional Group Compatibility

  • Boc Protection Stability : Boc groups remain intact under oxidative (DMP) and reductive (LiAlH₄) conditions, as evidenced by retention of tert-butyl signals in ¹H NMR.
  • Ketone Sensitivity : The 4-oxo group may necessitate inert atmospheres to prevent enolization or side reactions during storage.

Mechanistic Considerations

Spirocyclization via Carbocation Intermediates

In SN1-type mechanisms (e.g., tert-butyl chloride formation), carbocation intermediates facilitate ring closure. For azaspiro compounds, protonation of a hydroxylamine intermediate generates a nitrenium ion, which undergoes intramolecular trapping to form the spiro center.

Radical Pathways in Metal-Catalyzed Reactions

Copper-catalyzed oxidative cyclization proceeds through single-electron transfer (SET) mechanisms, generating amidyl radicals that cyclize to form spiro rings. This pathway minimizes byproducts and enhances regioselectivity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.44 ppm and spirocyclic methylene protons at δ 1.73–2.31 ppm.
  • MS (APCI) : Molecular ion [M+H]⁺ at m/z 254.3 (calculated for C₁₃H₂₁NO₃).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various functionalized spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate has been investigated for its potential as a pharmacological agent due to its unique structural features. Its spirocyclic structure offers a scaffold for the development of novel drugs targeting various biological pathways.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of spiro compounds, including this compound, showed promising anticancer activity against several cancer cell lines. The compound exhibited selective cytotoxicity, suggesting its potential role as a lead compound in anticancer drug discovery .

Organic Synthesis

2. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
AlkylationBase-catalyzed80Synthetic Communications
ReductionLiAlH4 in THF75Journal of Organic Chemistry
AcylationAcid chloride, pyridine90European Journal of Organic Chemistry

Material Science

3. Polymer Chemistry

This compound has applications in the development of polymeric materials due to its ability to act as a monomer or cross-linking agent in polymerization reactions.

Case Study: Polyurethane Synthesis

Research has demonstrated that incorporating this compound into polyurethane formulations enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes .

Comparison with Similar Compounds

Tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (11d)

  • Structure : Oxo group at position 1, nitrogen at position 2.
  • Synthesis: Prepared via Boc protection of 2-azaspiro[4.4]nonan-1-one, yielding 40% under mild conditions (room temperature, dichloromethane) .
  • Reactivity : The 1-oxo group facilitates lithium triethylborohydride reduction to a hydroxyl derivative (12d, 107% yield), demonstrating higher nucleophilic susceptibility compared to 4-oxo analogs .

Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k)

  • Structure: Sulfur atom replaces a carbon in the nonane ring.
  • Properties : Melting point 69–70°C, higher than many oxygen analogs due to sulfur’s polarizability and stronger intermolecular forces .
  • Applications : Thia-substituted spirocycles are explored for enhanced metabolic stability in drug candidates .

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate

  • Structure: Amino group at position 4 instead of oxo.
  • Purity : ≥97%, indicating robust stability under storage conditions .
  • Utility : The free amine enables rapid functionalization (e.g., amide coupling), making it a versatile intermediate in peptide mimetics .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Group Reference
Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate 241.33 Not reported Ketone (4-position)
Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) 243.35 69–70 Thioether
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate 241.33 Not reported Hydroxyl (7-position)
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate 240.34 Not reported Amine (4-position)

Biological Activity

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, also known as 1-Boc-1-azaspiro[4.4]nonan-4-one, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1540034-11-4
  • Melting Point : 60-61 °C

The compound features a spirocyclic structure that may influence its interaction with biological targets, potentially leading to various therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study exploring the antimicrobial properties of spirocyclic compounds revealed that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not available, its structural analogs suggest potential effectiveness in this area .
  • Enzyme Inhibition : Research on related spirocyclic compounds has indicated their ability to inhibit enzymes like DHODH and other targets involved in disease processes. This suggests that this compound could potentially share similar inhibitory effects, warranting further investigation into its pharmacological profile .
  • Structure-Based Drug Design : The unique structural characteristics of this compound make it a candidate for structure-based drug design approaches aimed at developing new therapeutics for diseases such as cancer and infectious diseases .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberPotential ActivitiesReferences
This compound1540034-11-4Antimicrobial, Enzyme Inhibition
Related Spirocyclic Compound AXXXXXXXXXXAntimicrobial, DHODH Inhibition
Related Spirocyclic Compound BXXXXXXXXXXAnticancer Activity

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, and how can reaction conditions be optimized? A: Synthesis typically involves multi-step reactions, including cyclization and Boc protection. For example, intermediates like 4-(N-Boc-amino)cyclohexanone are reacted under controlled conditions (e.g., THF, NaH) to form the spirocyclic core . Optimizing temperature (0–25°C), solvent polarity, and base strength improves yields. Post-synthesis, silica gel chromatography (e.g., 80% EtOAc/hexanes) resolves diastereomers, though inseparable mixtures may require recrystallization .

Structural Characterization

Q: Which analytical methods are most effective for confirming the spirocyclic structure and stereochemistry? A: X-ray crystallography refined via SHELX software is definitive for structural confirmation . Complementary methods include:

  • NMR : 1^1H and 13^13C NMR identify spirocyclic protons and tert-butyl/carbonyl groups.
  • IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹.
  • HRMS : Validates molecular weight (e.g., C₁₂H₂₀N₂O₃: 240.3 g/mol) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituent position, ring size) influence biological activity? A: SAR studies compare analogs with varied substituents. For example:

CompoundSubstituent PositionBioactivity (IC₅₀)Reference
6-oxo-2,7-diazaspiro[4.4]nonane2,7-diazaPARP-1 inhibition
1-oxa-7-azaspiro[4.4]nonane1-oxa, 7-azaSigma receptor binding
4-oxo-1-azaspiro[4.4]nonane4-oxo, 1-azaEnzyme inhibition

Electron-withdrawing groups (e.g., oxo) enhance receptor affinity, while tert-butyl esters improve solubility .

Biological Target Identification

Q: What methodologies identify biological targets for this compound? A: Advanced approaches include:

  • Radioligand Binding Assays : Screen against receptor libraries (e.g., sigma receptors) .
  • Enzyme Inhibition Assays : Test PARP-1 inhibition using BRCA-deficient cell models .
  • Molecular Docking : Predict binding modes with targets like kinases or GPCRs .

Data Contradictions in Reactivity

Q: How to resolve contradictions in reported reactivity (e.g., cyclization yields)? A: Discrepancies arise from diastereomer formation or solvent effects. For example:

  • THF vs. DCM : THF enhances cyclization yields (~80%) due to better solvation of intermediates .
  • Temperature Sensitivity : Reactions >25°C may favor side products (e.g., ring-opening) .
    Validate purity via HPLC (>95%) and replicate under standardized conditions .

Advanced Safety in Handling

Q: What precautions are critical for handling reactive intermediates during synthesis? A: Key measures include:

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of amine intermediates .
  • PPE : Chemical-resistant gloves (e.g., nitrile), full-body suits, and eye protection .
  • Spill Management : Neutralize acidic/basic residues before disposal .

Computational Modeling for Mechanism Elucidation

Q: How can DFT calculations and MD simulations clarify reaction mechanisms? A:

  • DFT : Predict transition states (e.g., cyclization energy barriers) .
  • MD : Simulate solvent effects on intermediate stability .
    Validate with kinetic studies (e.g., rate constants at varying temps) .

Stability Under Storage Conditions

Q: What conditions prevent decomposition of the tert-butyl ester group? A: Store at -20°C in anhydrous solvents (e.g., DMF) to avoid hydrolysis. Monitor via:

  • TLC : Spot degradation (Rf shifts).
  • NMR : Detect tert-butyl peak splitting (δ 1.2–1.4 ppm) .

Crystallographic Challenges

Q: How to address poor crystal quality for X-ray analysis? A: Optimize crystallization via:

  • Solvent Pairing : Use EtOAc/hexane gradients.
  • Seeding : Introduce microcrystals to induce growth.
    Refine using SHELXL for high-resolution data (>1.0 Å) .

Cross-Disciplinary Applications

Q: What non-pharmacological applications exist for this spirocyclic scaffold? A: Potential uses include:

  • Material Science : As ligands in metal-organic frameworks (MOFs) .
  • Catalysis : Chiral auxiliaries in asymmetric synthesis .

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